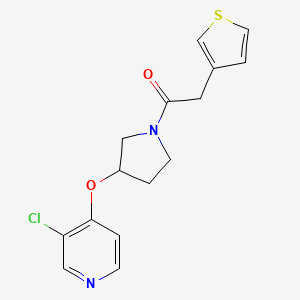

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone

Description

Properties

IUPAC Name |

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-thiophen-3-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15ClN2O2S/c16-13-8-17-4-1-14(13)20-12-2-5-18(9-12)15(19)7-11-3-6-21-10-11/h1,3-4,6,8,10,12H,2,5,7,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOZZRWSVZCWEKZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1OC2=C(C=NC=C2)Cl)C(=O)CC3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is prepared through multi-step synthetic routes. The primary steps involve the formation of the pyrrolidine and thiophene intermediates, followed by their coupling through an ether linkage.

Synthetic Routes and Reaction Conditions

Formation of Pyrrolidine Intermediate: : This step typically involves the substitution reaction of 3-chloropyridine with a nucleophilic pyrrolidine derivative in the presence of a base like sodium hydride.

Synthesis of Thiophene Intermediate: : The thiophene moiety can be synthesized via the Vilsmeier-Haack formylation reaction, which involves the reaction of thiophene with dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

Coupling of Intermediates: : The final step involves coupling the 3-chloropyridin-4-yloxy pyrrolidine intermediate with the thiophene derivative under conditions that may include palladium-catalyzed cross-coupling reactions.

Industrial Production Methods: : In industrial settings, the preparation of this compound might involve optimizing reaction conditions to scale up the production while maintaining the purity and yield. Techniques like continuous flow synthesis and high-throughput screening of reaction parameters are often employed.

Chemical Reactions Analysis

The chemical behavior of 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is influenced by its functional groups and the aromaticity of the pyrrolidine and thiophene rings.

Types of Reactions

Oxidation: : The compound can undergo oxidation reactions, particularly at the thiophene ring, yielding sulfoxides or sulfones under mild oxidizing conditions (e.g., m-chloroperbenzoic acid).

Reduction: : Reduction reactions can target the carbonyl group, converting it into an alcohol using reagents like lithium aluminum hydride (LiAlH4).

Substitution: : Nucleophilic substitution reactions can occur at the chloropyridine moiety, especially under basic conditions, replacing the chlorine atom with various nucleophiles.

Common Reagents and Conditions

Oxidizing agents: : m-chloroperbenzoic acid, hydrogen peroxide.

Reducing agents: : Lithium aluminum hydride, sodium borohydride.

Bases: : Sodium hydride, potassium carbonate.

Major Products: : Depending on the reaction conditions and reagents used, major products can include sulfoxides, alcohols, or various substituted derivatives.

Scientific Research Applications

Chemistry: : Used as a building block in organic synthesis, facilitating the development of more complex molecules with potential biological activity.

Biology: : The compound is investigated for its interactions with biological macromolecules, providing insights into molecular recognition processes.

Medicine: : Research focuses on its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.

Industry: : Utilized in the development of advanced materials, including conducting polymers and molecular electronics.

Mechanism of Action

The mechanism by which 1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone exerts its effects is primarily through its interaction with specific molecular targets.

Molecular Targets: : The compound may target enzymes or receptors that have binding sites complementary to its structure, such as kinases or G-protein coupled receptors.

Pathways Involved: : It may modulate signaling pathways related to cellular metabolism, growth, or differentiation by influencing the activity of its molecular targets.

Comparison with Similar Compounds

1-(2-Methoxy-6-(pyrrolidin-1-yl)pyridin-3-yl)ethanone ()

- Structural Features: Shares the pyrrolidine-pyridine-ethanone backbone but replaces the 3-chloro-4-oxy group with a methoxy substituent at the pyridine’s 2-position.

- The absence of a thiophene ring reduces π-π stacking capabilities compared to the target compound.

- Implications : The chloro substituent may enhance electrophilic interactions in biological systems, making the target compound more suitable for targeting electron-rich binding pockets .

1-(4-Chlorophenyl)-2-methyl-2-phenyl-5-(thiophen-2-yl)-1,2-dihydro-3H-pyrrol-3-one ()

- Structural Features : Contains a pyrrolone core with thiophen-2-yl and chlorophenyl groups.

- Key Differences: Thiophen-2-yl vs. thiophen-3-yl: The 3-position in the target compound may offer distinct regiochemical interactions, such as altered dipole moments or steric hindrance.

- Implications : The target compound’s saturated pyrrolidine may improve metabolic stability compared to the pyrrolone analogue’s labile lactam .

(3-Amino-1-phenyl-1H-pyrazol-4-yl){5-[(3-amino-1-phenyl-1H-pyrazol-4-yl)carbonyl]-3,4-dimethyl-thieno[2,3-b]thiophen-2-yl}methanone (Compound 7b, )

- Structural Features: Bis-pyrazole-thienothiophene hybrid with dual ketone functionalities.

- Key Differences: The analogue’s extended π-system (thienothiophene) enhances conjugation but may reduce solubility compared to the target’s simpler thiophene ring. Pyrazole vs. pyrrolidine: Pyrazole’s aromaticity and hydrogen-bonding capacity differ from pyrrolidine’s aliphatic flexibility.

- Implications : The target compound’s pyrrolidine may confer better membrane permeability in drug design contexts .

Table 1: Comparative Data of Key Compounds

Electronic and Steric Effects

Research Findings and Implications

- Pharmacological Potential: The target compound’s hybrid structure combines features of known bioactive molecules. For instance, pyrrolidine and thiophene motifs are prevalent in kinase inhibitors, while chloropyridine derivatives exhibit antimicrobial activity .

- Optimization Opportunities: Replacing the chloro group with fluoro (as in ’s fluorophenyl derivatives) could improve metabolic stability . Introducing solubilizing groups (e.g., morpholino in ) may enhance bioavailability .

Biological Activity

1-(3-((3-Chloropyridin-4-yl)oxy)pyrrolidin-1-yl)-2-(thiophen-3-yl)ethanone is a synthetic compound that features a complex structure combining various heterocyclic moieties. The presence of functional groups such as chloropyridine, pyrrolidinone, and thiophene suggests potential biological activity, particularly in pharmacological contexts. This article reviews the biological activity of this compound based on available literature, focusing on its mechanisms, interactions, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 340.9 g/mol. The compound's structure includes:

- Chloropyridine moiety : Known for its role in various biological activities, including antimicrobial and anti-inflammatory effects.

- Pyrrolidine ring : Often associated with neuroactive properties.

- Thiophene ring : Recognized for its involvement in several biological processes and potential anticancer properties.

Antitumor Activity

Research indicates that compounds with similar structural characteristics to this compound exhibit significant antitumor activity. For instance, studies on pyrazole derivatives have shown promising results against various cancer cell lines by inhibiting key signaling pathways such as BRAF(V600E) and EGFR . The unique combination of the chlorinated pyridine and thiophene may enhance the compound's efficacy against tumors.

Anti-inflammatory Properties

The presence of the thiophene moiety suggests potential anti-inflammatory effects. Compounds containing thiophene rings have been documented to reduce inflammation through various mechanisms, including the inhibition of pro-inflammatory cytokines . This property could be beneficial in treating conditions characterized by chronic inflammation.

Antimicrobial Activity

Similar compounds have demonstrated antimicrobial properties, potentially making this compound a candidate for further investigation in combating bacterial infections. The chloropyridine component is particularly known for its antibacterial activity.

The mechanisms through which this compound exerts its biological effects are still under investigation. Preliminary studies suggest:

- Enzyme Inhibition : Potential interactions with key enzymes involved in cancer cell proliferation.

- Receptor Binding : Possible binding to cellular receptors that mediate inflammatory responses.

- Reactive Metabolite Formation : The compound may undergo bioactivation leading to reactive metabolites that can interact with cellular macromolecules .

Case Studies and Research Findings

A series of studies have explored the biological activity of related compounds, providing insights into the potential applications of this compound:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.